molecular formula C7H12 B14165546 1-Methylbicyclo[3.1.0]hexane CAS No. 4625-24-5

1-Methylbicyclo[3.1.0]hexane

Cat. No.: B14165546
CAS No.: 4625-24-5
M. Wt: 96.17 g/mol
InChI Key: GVMYEQUFGUYMTP-UHFFFAOYSA-N
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Description

Significance of Bicyclic Hydrocarbons in Contemporary Organic Chemistry.

Bicyclic hydrocarbons, which feature two joined rings, are significant structural motifs in organic chemistry. Their unique three-dimensional structures and inherent ring strain lead to distinct chemical reactivity and physical properties compared to their acyclic or monocyclic counterparts. smolecule.com These characteristics make them valuable as building blocks in the synthesis of complex organic molecules and as scaffolds for the development of new therapeutic agents. evitachem.com The rigidity of bicyclic systems can lock a molecule into a specific conformation, which is particularly useful in drug design for optimizing interactions with biological targets. oup.com Furthermore, the strain energy within these molecules can be harnessed to drive chemical transformations, enabling the construction of intricate molecular architectures. smolecule.com

Overview of the Bicyclo[3.1.0]hexane Scaffold in Chemical Synthesis and Research.

The bicyclo[3.1.0]hexane scaffold, characterized by a fused cyclopropane (B1198618) and cyclopentane (B165970) ring, is a prominent structure in numerous natural products and synthetic compounds with important biological activities. researchgate.netnih.gov This framework is of considerable interest in medicinal chemistry. For instance, derivatives of bicyclo[3.1.0]hexane have been investigated as ligands for various receptors, including adenosine (B11128) A3 receptors, which are targets for anti-inflammatory and cancer therapies. oup.comrsc.org

The conformational properties of the bicyclo[3.1.0]hexane skeleton have been extensively studied. It predominantly adopts a boat-like conformation to minimize the eclipsing strain that would be present in a chair conformation. smolecule.comresearchgate.net This conformational preference has been confirmed by various analytical techniques, including NMR spectroscopy and X-ray crystallography. smolecule.comrsc.org The synthesis of the bicyclo[3.1.0]hexane core can be achieved through several methods, such as intramolecular cyclization, cyclopropanation, and transannular reactions. researchgate.net A notable synthetic route is the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions. researchgate.net

Specific Academic Interest in 1-Methylbicyclo[3.1.0]hexane and its Derivatives.

The academic interest in this compound and its derivatives often stems from their potential applications in medicinal chemistry and as synthetic intermediates. The introduction of a methyl group at the bridgehead position can influence the molecule's conformational properties and reactivity. researchgate.net For example, molecular mechanics calculations have suggested that a methyl group at the C-1 position can disfavor the typical boat conformation of the bicyclo[3.1.0]hexane ring system. researchgate.net

Derivatives of this compound are explored for their potential therapeutic activities. For instance, substituted this compound derivatives have been synthesized and studied for their interaction with biological targets. One area of focus is the development of adenosine A3 receptor ligands, where the bicyclo[3.1.0]hexane scaffold helps to lock the molecule in a bioactive conformation. rsc.org The synthesis of various derivatives, such as those with carboxylic acid or other functional groups, allows for the exploration of structure-activity relationships in drug discovery programs. nih.gov

Chemical Data of this compound

PropertyValue
Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS Number 4625-24-5
IUPAC Name This compound
Boiling Point 91.8°C at 760 mmHg
Density 0.94 g/cm³
Vapor Pressure 60.1 mmHg at 25°C
Refractive Index 1.4770 (estimate)
LogP 2.19650

Table 1: Physicochemical properties of this compound. lookchem.com

Spectroscopic Data of this compound Derivatives

Spectroscopic TechniqueKey Observations for Bicyclo[3.1.0]hexane Derivatives
¹H NMR Cyclopropane protons typically appear as multiplets in the upfield region (δ 0.9–2.0 ppm). The specific shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry. smolecule.com
¹³C NMR The carbon atoms of the bicyclic core exhibit characteristic chemical shifts that are influenced by ring strain and substituents.
IR Spectroscopy The presence of specific functional groups is confirmed by characteristic stretching vibrations, such as the carbonyl stretch (~1700 cm⁻¹) in ketone or ester derivatives and cyclopropane ring vibrations (~1000–1100 cm⁻¹). smolecule.com
X-ray Crystallography Provides definitive information on the three-dimensional structure, confirming the boat-like conformation of the bicyclic skeleton and the relative stereochemistry of substituents. smolecule.comrsc.org

Table 2: General spectroscopic features of bicyclo[3.1.0]hexane derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4625-24-5

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

1-methylbicyclo[3.1.0]hexane

InChI

InChI=1S/C7H12/c1-7-4-2-3-6(7)5-7/h6H,2-5H2,1H3

InChI Key

GVMYEQUFGUYMTP-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.1.0 Hexane Systems and 1 Methylbicyclo 3.1.0 Hexane

Classical Approaches to Bicyclo[3.1.0]hexane Synthesis

Historically, the construction of the bicyclo[3.1.0]hexane skeleton has predominantly relied on methods that form the three-membered ring onto a pre-existing five-membered ring. These classical strategies include intramolecular cyclization and cyclopropanation reactions. nih.govrsc.org One of the most fundamental approaches is the Simmons-Smith cyclopropanation, which involves the reaction of an alkene, such as cyclopentene, with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple.

Another classical method involves intramolecular Wittig-type reactions, where a phosphorus ylide tethered to a cyclopentane (B165970) ring undergoes cyclization to form the fused cyclopropane (B1198618). While effective, these methods often necessitate the use of pre-functionalized and sometimes complex starting materials. nih.govrsc.org Intermolecular processes in this category have been largely confined to cyclopropanation reactions utilizing carbenes or metallocarbenes. rsc.org

Modern Convergent Strategies for Bicyclo[3.1.0]hexane Framework Construction

More recent synthetic efforts have shifted towards more convergent and efficient strategies that allow for greater complexity and control over the final structure. These modern approaches include ring contractions, annulation reactions, and transition metal-catalyzed cycloisomerizations.

Base-Promoted Ring Contraction Reactions

A notable strategy for forming the bicyclo[3.1.0]hexane core involves the contraction of a larger, six-membered ring. A key example of this is the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione. acs.orgresearchgate.netnih.gov In this process, treatment of the epoxy ketone with a base, such as sodium hydroxide (B78521) in ethanol, induces a rearrangement to afford the bicyclo[3.1.0]hexane ring system. acs.org This method has been successfully employed in the synthesis of conformationally restricted analogues of sugar rings, demonstrating its utility in creating complex molecular architectures. acs.orgnih.govacs.org

Annulation Reactions for Bicyclo[3.1.0]hexane Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful and convergent approach to the bicyclo[3.1.0]hexane framework.

A novel and highly convergent strategy is the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.orgrsc.org This method, which constitutes the first reported (3+2) annulation of cyclopropenes and cyclopropanes, builds the five-membered ring onto a cyclopropane precursor. nih.govrsc.org The reaction typically proceeds under mild photoredox conditions, utilizing either an organic or an iridium-based photocatalyst and irradiation with blue light. nih.govrsc.orgrsc.org This approach is notable for its broad substrate scope and its ability to generate bicyclo[3.1.0]hexanes with a high degree of diastereoselectivity, particularly when using fluorinated cyclopropenes. nih.govrsc.org The reaction provides access to valuable bicyclic scaffolds that possess three contiguous stereocenters, including an all-carbon benzylic quaternary center. nih.govrsc.orgrsc.org

Table 1: Scope of Photoredox (3+2) Annulation nih.gov A selection of substrates and their corresponding product yields in the photoredox-mediated (3+2) annulation of cyclopropenes with aminocyclopropanes.

Cyclopropene Substituent Aniline Partner Product Yield (%)
Diester N-cyclopropylaniline Bicyclo[3.1.0]hexane Good
Acetal Protected N-cyclopropylaniline Bicyclic Acetal 45
Aryl (electron-withdrawing) N-cyclopropylaniline Aryl-substituted Bicyclohexane Good
Aryl (electron-donating) N-cyclopropylaniline Aryl-substituted Bicyclohexane Good
TMS-substituted N-cyclopropylaniline TMS-Bicyclohexane Moderate

Catalytic cycloaddition reactions offer another versatile route to bicyclo[3.1.0]hexane systems. These reactions often employ transition metals to facilitate the formation of the bicyclic core. For instance, visible light-induced singlet nucleophilic carbenes can undergo a rapid intramolecular [2+1]-cycloaddition with tethered olefins to yield bicyclo[3.1.0]hexane scaffolds. scispace.comrsc.org This process is advantageous as it often proceeds without the need for external photocatalysts or additives. scispace.comrsc.org

Furthermore, rhodium(I) complexes, in conjunction with benzoic acid, have been shown to catalyze the enantioselective cycloisomerization of 1,6-enynes that have carbonyl groups at the enyne linkage, producing 2-alkylidenebicyclo[3.1.0]hexanes. acs.org Nickel-catalyzed [4+2+1] cycloadditions have also been explored as a potential, though less direct, route. rsc.org

(3+2) Annulation of Cyclopropenes with Aminocyclopropanes.

Transition Metal-Catalyzed Cycloisomerization and Insertion Reactions

Transition metal catalysis has been pivotal in developing efficient cycloisomerization reactions of enynes to form bicyclo[3.1.0]hexanes. rsc.org Gold and platinum catalysts are particularly effective due to their soft, alkynophilic nature, which allows for mild and chemoselective transformations. researchgate.net

Gold(I)-catalyzed cycloisomerization of 1,5-enynes is a prominent method for producing bicyclo[3.1.0]hexenes. nih.gov The reaction is catalyzed by cationic triphenylphosphinegold(I) complexes and tolerates a wide range of substitutions on the enyne substrate, allowing for the creation of diverse bicyclo[3.1.0]hexane structures, including those with quaternary carbons. nih.gov The reaction is stereospecific; a cis-olefin in the starting material yields a cis-fused cyclopropane, while a trans-olefin gives the trans-product. nih.govacs.org This methodology has been used to generate highly enantioenriched bicyclo[3.1.0]hexenes from chiral 1,5-enynes with excellent transfer of chirality. nih.govnih.gov

The proposed mechanism for the gold-catalyzed cycloisomerization of 1,5-enynes involves the formation of a cyclopropyl (B3062369) gold carbene intermediate. acs.org This intermediate can then evolve through proton loss and subsequent protonolysis to yield the final bicyclo[3.1.0]hexane product. acs.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Bicyclo[3.1.0]hexane Synthesis A summary of various catalytic systems and their applications in forming the bicyclo[3.1.0]hexane skeleton.

Catalyst System Substrate Type Key Transformation Reference(s)
Cationic Au(I) complexes 1,5-Enynes Stereospecific Cycloisomerization nih.govacs.org
Chiral Au(III) complexes 1,5-Enynes Enantioconvergent Kinetic Resolution nih.gov
Rh(I) / (S)-Segphos & Benzoic Acid 1,6-Enynes Enantioselective Cycloisomerization acs.org
Iridium Photoredox Catalyst Cyclopropenes & Aminocyclopropanes (3+2) Annulation nih.govrsc.org

In addition to cycloisomerization, transition metal-catalyzed C-H insertion reactions provide another pathway. For example, rhodium-catalyzed intramolecular C-H insertion has been utilized in the synthesis of complex natural products containing the bicyclo[3.1.0]hexane framework. researchgate.net This highlights the power of transition metal catalysis to construct not only the basic scaffold but also highly functionalized and complex molecular architectures.

Gold-Catalyzed Si-H Bond Insertion Reactions in 1,6-Enynes

A facile and practical method for the one-step construction of various bicyclo[3.1.0]hexane silanes involves the gold-catalyzed Si-H bond insertion reaction of 1,6-enynes with hydrosilanes. rsc.orgrsc.org This atom-economical process proceeds through the formation of cyclopropyl gold carbene intermediates. rsc.orgrsc.org The reaction mechanism is initiated by the coordination of the gold catalyst to the alkyne moiety of the 1,6-enyne, which then undergoes a 5-exo-dig cyclization to generate a key exo-cyclopropyl gold carbene species. rsc.org This intermediate subsequently inserts into the Si-H bond of the hydrosilane to afford the desired bicyclo[3.1.0]hexane silane (B1218182) and regenerate the gold catalyst. rsc.org This protocol is distinguished by its mild reaction conditions and has been successfully demonstrated on a gram scale, highlighting its synthetic utility. rsc.orgrsc.org Furthermore, this methodology has been extended to the first-ever gold-catalyzed carbene insertion into Ge-H bonds, expanding its applicability. rsc.orgrsc.org

Table 1: Gold-Catalyzed Synthesis of Bicyclo[3.1.0]hexane Silanes

Catalyst System Reactants Product Type Yield Reference
Gold Catalyst 1,6-Enynes, Hydrosilanes Bicyclo[3.1.0]hexane Silanes Up to 91% rsc.orgrsc.org
Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes

An alternative and versatile one-step synthesis of bicyclo[3.1.0]hexane boranes is achieved through the gold-catalyzed cyclization/hydroboration of 1,6-enynes. acs.orgacs.orgresearchgate.net This atom-economical method proceeds under mild conditions and provides moderate to good yields of the desired products. acs.orgacs.org The reaction is initiated by a gold-mediated 5-exo-dig cyclization of the 1,6-enyne to form an exo-cyclopropyl gold carbene intermediate. acs.org This carbene then inserts into the B-H bond of a Lewis base-borane adduct to yield the boryl-substituted bicyclo[3.1.0]hexane. acs.org A key advantage of this protocol is the stability of the resulting bicyclo[3.1.0]hexane-borane products, which are stable in air and during chromatographic purification. acs.orgacs.org Kinetic isotope effect experiments have indicated that the hydrogen-transfer step is a rapid process and is not involved in the rate-limiting step of the reaction. acs.orgacs.org

Platinum- and Gold-Catalyzed 1,5-Enyne Cycloisomerization

The cycloisomerization of 1,5-enynes catalyzed by either platinum or gold provides a direct route to bicyclo[3.1.0]hexane derivatives. acs.orgresearchgate.net This transformation is highly stereospecific. For instance, a (Z)-configured alkene in the 1,5-enyne substrate leads to the corresponding cis-disubstituted bicyclo[3.1.0]hexane with high diastereoselectivity. acs.org The reaction is believed to proceed through the formation of a cyclopropyl metal carbene intermediate, which then undergoes protonolysis to yield the bicyclo[3.1.0]hexane product. acs.org In certain cases, particularly with substrates containing a hydroxyl group at a propargylic position, the reaction can be directed to selectively form bicyclo[3.1.0]hexan-3-one derivatives. nih.gov This skeletal reorganization has been successfully applied in the total synthesis of the terpenes sabinone and sabinol. nih.gov

Table 2: Stereospecificity in Gold-Catalyzed 1,5-Enyne Cycloisomerization

Substrate Alkene Geometry Product Diastereoselectivity Reference
Trans Exclusive formation of one diastereomer acs.org

Intramolecular Cyclopropanation Utilizing Metallocarbenes

The intramolecular cyclopropanation of olefins using metallocarbenes is a well-established and powerful strategy for the construction of the bicyclo[3.1.0]hexane skeleton. d-nb.info This approach is particularly valuable for creating highly substituted and sterically congested bicyclic systems. d-nb.info Dirhodium(II) catalysts have proven to be highly effective in promoting the intermolecular cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, yielding 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.gov By carefully selecting the catalyst and hydrolysis conditions, it is possible to achieve high diastereoselectivity for either the exo or endo isomer without the need for chromatographic separation. nih.gov

A notable advancement in this area is the development of a copper(I)/secondary amine cooperative catalytic system for the intramolecular radical cyclopropanation of unactivated alkenes. d-nb.infonih.gov This method utilizes the simple α-methylene group of aldehydes as the C1 source, enabling the single-step construction of bicyclo[3.1.0]hexane skeletons with excellent efficiency and a broad substrate scope. d-nb.infonih.gov This approach has been successfully extended to an asymmetric transformation, providing access to enantioenriched bicyclo[3.1.0]hexanes bearing two adjacent all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.infonih.gov

Diastereoselective and Enantioselective Synthesis of Bicyclo[3.1.0]hexane Derivatives

The development of stereoselective methods for the synthesis of bicyclo[3.1.0]hexane derivatives is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry.

A diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes has been developed through a transannular alkylation reaction. researchgate.net This strategy employs asymmetric organocatalysis to install all of the stereocenters. researchgate.net Furthermore, a highly enantioselective oxidative cyclopropanation of 1,6-enynes catalyzed by cationic Au(I)/chiral phosphoramidite (B1245037) complexes provides access to densely functionalized bicyclo[3.1.0]hexanes with up to 98:2 enantiomeric ratio. researchgate.net

In the realm of biocatalysis, lipase-catalyzed asymmetric acetylation has been successfully employed for the resolution of racemic bicyclo[3.1.0]hexane precursors, enabling the enantioselective synthesis of carbocyclic nucleosides. nih.gov This method relies on the differential rate of acetylation of the two enantiomers of a hydroxymethyl-substituted bicyclo[3.1.0]hexane derivative. nih.gov

A convergent synthesis of bicyclo[3.1.0]hexanes featuring an all-carbon quaternary center has been achieved via a (3+2) annulation of cyclopropenes with cyclopropylanilines. rsc.org This reaction, mediated by an organic or iridium photoredox catalyst, exhibits high diastereoselectivity when using difluorocyclopropenes in conjunction with a removable substituent on the cyclopropylaniline. rsc.org

Specific Synthetic Pathways to 1-Methylbicyclo[3.1.0]hexane and its Isomers

While many of the methodologies described above are applicable to the synthesis of substituted bicyclo[3.1.0]hexanes, including methylated derivatives, specific routes targeting this compound and its isomers have also been reported. A synthetic route to a key bicyclo[3.1.0]hexane alcohol intermediate has been developed from (+)-(1R,4R)-4-(benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. This starting material contains a pre-formed quaternary carbon center, which simplifies the subsequent synthetic manipulations required to construct the bicyclic system.

Another approach involves a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to generate the bicyclo[3.1.0]hexane ring system. researchgate.netresearchgate.net This method provides a versatile entry point to various bicyclo[3.1.0]hexane derivatives, and subsequent functional group manipulations can lead to the desired methylated analogues.

Conformational Analysis and Stereochemistry of Bicyclo 3.1.0 Hexane Derivatives

Preferred Conformations of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane ring system predominantly adopts non-planar conformations to alleviate the inherent strain from the fused rings. Extensive research, including experimental and computational studies, has been dedicated to elucidating the most stable arrangements of this bicyclic system.

The most stable conformation for the bicyclo[3.1.0]hexane skeleton is the boat-like conformation. conicet.gov.arrsc.org This preference has been consistently demonstrated through various analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling. rsc.org In this boat conformation, the five-membered ring is significantly flattened compared to a typical cyclopentane (B165970) ring. rsc.org

The energetic preference for the boat form over the alternative chair-like conformation is a key characteristic of the bicyclo[3.1.0]hexane system. conicet.gov.arresearchgate.net The boat-like conformers are considerably more stable than the chair-like ones. researchgate.netresearchgate.netrsc.org This stability arises from the minimization of eclipsing strain, which would be more pronounced in a chair conformation. Quantum-chemical calculations have shown that for the parent bicyclo[3.1.0]hexane, the boat conformation is the most stable, with the chair conformation being significantly higher in energy. acs.org For instance, MP2 calculations predict the chair conformation to be approximately 3.8 kcal/mol less stable than the boat form. acs.org The primary factor stabilizing the boat conformation is the avoidance of severe steric repulsion. conicet.gov.ar

Calculated Relative Energies of Bicyclo[3.1.0]hexane Conformers
ConformationRelative Energy (kcal/mol) - MP2Relative Energy (kcal/mol) - B3LYP
Boat0.000.00
Chair3.783.65
Twist49.5448.31

The introduction of substituents, such as a methyl group at the C-1 position (a bridgehead position), can further influence the conformational landscape. oup.com While the boat form is generally preferred for the parent bicyclo[3.1.0]hexane, substitution can alter the relative stabilities of different conformations. oup.com Molecular mechanics calculations have suggested that a methyl group at the C-1 position may slightly disfavor the boat conformation. oup.com It is proposed that a bridgehead substituent can cause the boat to twist. researchgate.net The specific conformational effects depend on the nature and position of the substituents, which can introduce additional steric interactions and alter the electronic environment of the bicyclic system.

Boat-like Conformations and Their Energetic Stability.

Conformational Dynamics and Equilibria

The bicyclo[3.1.0]hexane system is not static but undergoes conformational dynamics, involving equilibria between different conformers. acs.org The boat-like conformation is the thermodynamically favored state, and the energy barriers for transition between different boat forms are generally accessible under normal conditions.

Dynamic NMR spectroscopy and microwave spectroscopy are powerful techniques used to study these conformational equilibria in solution. These methods provide valuable information about the energy barriers separating different conformational states. Computational studies, such as those employing Density Functional Theory (DFT), have also been instrumental in mapping the potential energy surface of bicyclo[3.1.0]hexane derivatives and understanding the factors that govern the stability of their conformers. conicet.gov.arresearchgate.net For the parent bicyclo[3.1.0]hexane, three stable conformations have been identified through calculations: boat, chair, and twist. acs.org However, the boat conformation is the only one observed experimentally at room temperature, indicating that the other forms are significantly less stable. acs.org

Determination of Absolute Configuration

For chiral derivatives of bicyclo[3.1.0]hexane, determining the absolute configuration of stereogenic centers is crucial for understanding their chemical and biological properties. Chiroptical spectroscopic methods, in conjunction with theoretical calculations, are powerful tools for this purpose. researchgate.netrsc.org

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. For bicyclo[3.1.0]hexane derivatives, experimental ECD spectra can be compared with spectra simulated using DFT calculations for different possible stereoisomers. researchgate.netrsc.org A good match between the experimental and a simulated spectrum allows for a confident assignment of the absolute configuration. researchgate.netrsc.orgrsc.org This combined approach has been successfully used to determine the absolute configurations of complex bicyclo[3.1.0]hexane derivatives. researchgate.netrsc.org

Optical Rotation Dispersion (ORD) spectroscopy measures the change in optical rotation of a chiral substance with the wavelength of light. Similar to ECD, ORD is a chiroptical technique that provides information about the stereochemistry of a molecule. researchgate.netrsc.org The combination of ORD data with DFT calculations provides another reliable method for assigning the absolute configuration of chiral bicyclo[3.1.0]hexane derivatives. researchgate.netrsc.org By comparing the experimentally measured ORD curve with theoretical predictions for different enantiomers, the correct absolute configuration can be determined. researchgate.netrsc.org The use of multiple chiroptical methods, such as ECD and ORD, in tandem with computational simulations, enhances the confidence in the stereochemical assignment. researchgate.netrsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy is a powerful chiroptical technique that provides detailed three-dimensional structural information about chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. wikipedia.org This technique is particularly sensitive to the mutual orientation of different functional groups within a molecule, making it an excellent tool for determining the absolute configuration of complex molecules like derivatives of 1-methylbicyclo[3.1.0]hexane. wikipedia.org

In the study of bicyclo[3.1.0]hexane derivatives, VCD, in conjunction with other chiroptical methods like electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), has been instrumental. researchgate.netrsc.org For instance, the absolute configurations of bicyclo[3.1.0]hexane derivatives bearing multiple functional groups have been successfully determined by comparing experimental VCD spectra with those predicted by density functional theory (DFT) calculations. researchgate.netrsc.org This combined approach allows for a high degree of confidence in assigning the absolute stereochemistry of chiral centers, even in molecules with considerable conformational flexibility. researchgate.net

Computational studies, often employing DFT methods such as B3LYP with extensive basis sets (e.g., 6-311++G**), are used to perform conformational searches and predict the VCD spectra for the various low-energy conformers. researchgate.net The boat-like conformation of the bicyclo[3.1.0]hexane ring has been identified as being significantly more stable than the chair-like conformation. researchgate.net The relative stability among the different boat-like conformers is primarily influenced by the number and strength of intramolecular hydrogen bonds. researchgate.net By comparing the theoretically predicted spectra with the experimentally measured VCD spectra, the absolute configuration of the molecule can be unambiguously assigned. researchgate.netrsc.org

Table 1: Chiroptical Spectroscopic Methods for Stereochemical Analysis

Spectroscopic Technique Information Provided Application in Bicyclo[3.1.0]hexane Derivatives
Vibrational Circular Dichroism (VCD) 3D structure and absolute configuration in solution Determination of absolute stereochemistry by comparing experimental and DFT-calculated spectra. researchgate.netrsc.org
Electronic Circular Dichroism (ECD) Electronic transitions and absolute configuration Used in conjunction with VCD and ORD for confident stereochemical assignment. researchgate.net

Stereochemical Implications in Reaction Pathways and Molecular Design

The rigid and well-defined stereochemistry of the this compound scaffold has significant consequences for its reactivity and its use in the design of new molecules with specific biological activities. koreascience.krnih.gov The fixed conformation of the bicyclic system plays a crucial role in directing the stereochemical outcome of chemical reactions.

For example, in the synthesis of nucleoside analogues based on the bicyclo[3.1.0]hexane framework, the steric hindrance of the concave face of the ring system can lead to highly diastereoselective reactions. koreascience.kr A Grignard reaction on a methylbicyclo[3.1.0]hexanone derivative has been shown to proceed with exclusive diastereoselectivity, with the incoming nucleophile attacking from the less hindered convex face. koreascience.krkoreascience.kr This stereochemical control is vital for the synthesis of biologically active compounds where a specific stereoisomer is required for therapeutic efficacy. koreascience.kr

The development of synthetic methodologies to construct the bicyclo[3.1.0]hexane skeleton with high stereocontrol is an active area of research. d-nb.info Intramolecular radical cyclopropanation reactions have been developed to create bicyclo[3.1.0]hexane systems with vicinal all-carbon quaternary stereocenters with excellent enantioselectivity. d-nb.info This approach highlights the importance of controlling the stereochemistry during the formation of the bicyclic core itself.

In the context of molecular design, the bicyclo[3.1.0]hexane moiety serves as a conformationally constrained isostere for other cyclic systems, such as the cyclohexane (B81311) ring. nih.gov This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. nih.gov For instance, a novel class of neuropeptide Y Y1 antagonists was designed using a this compound scaffold, which led to compounds with improved potency and oral bioavailability compared to their more flexible cyclohexane-containing counterparts. nih.gov The rigid structure of the bicyclic core helps to pre-organize the pharmacophoric groups in an optimal orientation for receptor binding.

The stereochemistry of substituents on the bicyclo[3.1.0]hexane ring is critical for their biological activity. The endo or exo configuration of a substituent can significantly affect how the molecule interacts with its biological target. The synthesis of conformationally restricted analogues of sugar rings, such as β-arabinofuranosyl and α-galactofuranosyl rings, has been achieved using the bicyclo[3.1.0]hexane scaffold, demonstrating its utility in creating novel carbohydrate mimetics with defined stereochemistry. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Bicyclo[3.1.0]hexane
Diethylzinc
Diiodomethane (B129776)
1-methylcyclopent-1-ene
Methylbicyclo[3.1.0]hexanone
Ethenylmagnesium bromide
6-chloropurine
Adenine (B156593)
Hypoxanthine
Cyclohexane
β-arabinofuranosyl
α-galactofuranosyl

Computational Chemistry Investigations of Bicyclo 3.1.0 Hexane and 1 Methylbicyclo 3.1.0 Hexane

Density Functional Theory (DFT) Studies on Conformation and Stability

DFT calculations have been widely applied to investigate the conformational landscape and relative stabilities of bicyclo[3.1.0]hexane and its derivatives. iucr.org These studies consistently show that the molecule is not planar and adopts specific puckered conformations to alleviate ring strain.

To fully characterize the conformational flexibility of the bicyclo[3.1.0]hexane system, researchers have mapped its energy potential surface. researchgate.netconicet.gov.ar By systematically varying the puckering coordinates of the five-membered ring, a detailed potential energy surface can be generated. researchgate.net One such study mapped the ring conformations in polar coordinates, where the radial coordinate represents the maximum puckering amplitude (νmax) and the angular coordinate represents the pseudorotation angle (P). researchgate.net The mapping for carba‐bicyclo[3.1.0]hexane reveals that the global minimum on the potential energy surface corresponds to a boat-like (BL) conformation. researchgate.netresearchgate.net The transition state (TS) connecting the boat-like and chair-like (CL) conformers is located closer to the higher-energy chair-like structure. researchgate.net

A significant finding from computational and experimental studies is the pronounced preference for a boat-like conformation over a chair-like one for the bicyclo[3.1.0]hexane ring. researchgate.netresearchgate.netrsc.org DFT calculations, using functionals like M06-2X and B3LYP with various basis sets, confirm that the boat conformer is the most stable, while the chair form is a higher-energy local minimum. researchgate.netacs.org This preference is attributed to the minimization of eclipsing strain within the molecule. In substituted bicyclo[3.1.0]hexane derivatives, this boat-like preference is maintained and can be further stabilized by intramolecular interactions. researchgate.netrsc.org For example, in derivatives with multiple hydroxyl groups, the number and strength of intramolecular hydrogen bonds become a dominant factor in determining the relative stability among different boat-like conformers. researchgate.netrsc.org

Table 1: Calculated Relative Energies of Bicyclo[3.1.0]hexane Conformers
ConformerSymmetryRelative Energy (kcal/mol)Computational MethodReference
BoatCs0.00MP2/6-31G(d) acs.org
ChairCs3.78MP2/6-31G(d) acs.org
TwistC249.54MP2/6-31G(d) acs.org

Note: Data is for the analogous 1,5-diazabicyclo[3.1.0]hexane system but illustrates the typical energy differences between conformers found in this bicyclic framework.

Intramolecular interactions play a crucial role in stabilizing specific conformations and influencing reaction pathways. In substituted bicyclo[3.1.0]hexane derivatives, the formation of intramolecular hydrogen bonds is a key factor in stabilizing the boat-like conformation. researchgate.netrsc.org Computational studies have identified these bonds as the dominant factor dictating the relative stability among conformers. researchgate.netrsc.org

Furthermore, non-covalent interactions like CH···π interactions are critical in controlling the selectivity of catalytic reactions. acs.org In the platinum-catalyzed cycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexane, distortion/interaction analyses revealed that the favored transition state is stabilized by stronger hydrogen bonding and CH···π interactions, alongside reduced steric repulsion. acs.orgacs.org Similarly, Hirshfeld surface analysis of a complex spiro-bicyclo[3.1.0]hexane derivative identified numerous C—H⋯π interactions contributing to its crystal packing. iucr.org

Enhanced Stability of Boat-like Conformers.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Electron Density Distribution

To gain deeper insight into the electronic factors responsible for the conformational preferences, the Quantum Theory of Atoms in Molecules (QTAIM) has been employed. researchgate.netconicet.gov.arconicet.gov.ar This method analyzes the topology of the electron density to partition the molecule into atomic basins and characterize the bonding interactions. researchgate.net QTAIM analysis was performed on bicyclo[3.1.0]hexane to identify which atoms undergo the most significant changes in properties such as atomic volume (V(Ω)), electron population (N(Ω)), and energy (E(Ω)) between the boat-like and chair-like conformers. researchgate.netconicet.gov.ar This analysis helps to pinpoint the key atomic contributions that lead to the enhanced stability of the boat-like conformation. researchgate.netconicet.gov.arconicet.gov.ar

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling has proven indispensable for elucidating the complex mechanisms of reactions that form the bicyclo[3.1.0]hexane skeleton. iucr.org DFT calculations allow for the characterization of transition states and intermediates that are often too transient to be detected experimentally, providing crucial insights into what controls reaction selectivity and reactivity. acs.org

A key area of investigation has been understanding the origin of diastereoselectivity in the catalytic synthesis of bicyclo[3.1.0]hexanes. iucr.org DFT studies on the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes have been particularly revealing. acs.orgacs.org

In Pt-catalyzed reactions , computational models show that the diastereoselectivity arises from a combination of factors in the transition state. The preferred transition state benefits from stronger hydrogen bonding, favorable CH···π interactions, and lower steric repulsion, which collectively lower its energy compared to the transition state leading to the other diastereomer. acs.orgacs.org

In Au-catalyzed reactions of α-enynes, the origin of diastereoselectivity is different. Here, the preference is determined by the degree of out-of-plane distortion of the alkenyl group and the extent of bending in the alkynyl moiety within the diastereoselective transition states. acs.org

In other cycloaddition reactions , such as the formation of a spiro-bicyclo[3.1.0]hexane system, computational analysis indicated that favorable π-stacking interactions between aromatic moieties in the transition state likely accounted for the preferential formation of the endo diastereomer over the exo product. iucr.org

These computational findings are critical for the rational design of catalysts and substrates to achieve high levels of stereocontrol in the synthesis of complex molecules containing the bicyclo[3.1.0]hexane motif.

Activation Barrier Determinations and Rate-Limiting Steps

Computational studies have been instrumental in elucidating the reaction mechanisms and energetics of bicyclo[3.1.0]hexane systems. Theoretical calculations, particularly concerning the photochemical rearrangement of benzene (B151609) to form bicyclo[3.1.0]hexene derivatives, have identified a significant activation barrier. For the parent benzene molecule, this barrier in the S1 excited state is approximately 8.6 kcal/mol (about 3000 cm⁻¹) above the S1 planar minimum. acs.org Overcoming this barrier opens a non-radiative decay pathway, a crucial step in the formation of the bicyclic structure.

The introduction of substituents, such as a methyl group, can influence this activation barrier. For instance, in studies of trimethylsilyl (B98337) (TMS) and tert-butyl (tBu) substituted benzenes, which lead to substituted bicyclo[3.1.0]hexenes, computational analysis revealed that these substituents can lower the activation barrier for puckering of the benzene ring in the S1 state. acs.org Specifically, the lowest calculated activation barrier for TMS-benzene was found to be lower than that of the unsubstituted benzene. acs.org This suggests that the methyl group in 1-methylbicyclo[3.1.0]hexane likely plays a role in modulating the energy landscape of its formation and subsequent rearrangements.

In thermal rearrangements, such as the Cope rearrangement of divinylcyclopropane systems that can lead to bicyclo[3.1.0]hexane derivatives, the rate-determining step is often the epimerization of a trans isomer to the corresponding cis isomer. cdnsciencepub.com This process is thought to proceed through a diradical intermediate. The presence of substituents capable of stabilizing this intermediate can facilitate the reaction. cdnsciencepub.com

Table 1: Calculated Activation Barriers for Puckering of Substituted Benzenes in the S1 State
CompoundActivation Barrier (kcal/mol)
Benzene9.9
TMS-benzene7.6–9.7
tBu-benzene7.8–9.9
Data sourced from computational studies on the photochemical formation of bicyclo[3.1.0]hexene derivatives. acs.org

Strain Analysis and its Influence on Reactivity via Computational Methods

The bicyclo[3.1.0]hexane framework is characterized by significant ring strain, a key factor governing its reactivity. Computational methods, including density functional theory (DFT), have been employed to quantify this strain. Strain energy calculations show that bicyclo[3.1.0]hexane has a lower strain energy compared to more constrained systems like bicyclo[1.1.0]butane. This reduced, yet still significant, strain influences its chemical behavior, often requiring catalytic activation for reactions that might proceed spontaneously in more highly strained molecules.

The conformation of the bicyclo[3.1.0]hexane skeleton has been a subject of detailed computational investigation. These studies have consistently shown that the molecule predominantly adopts a boat-like conformation, which minimizes eclipsing strain when compared to a chair conformation. acs.org The five-membered ring portion of the structure is also noted to be flatter than that of cyclopentane (B165970). The presence of a methyl group at the 1-position, as in this compound, would further influence the conformational preferences and strain distribution within the molecule, although specific computational data on the precise impact of the C1-methyl group on strain energy is not extensively detailed in the provided results.

Ab Initio SCF Investigations of Bicyclo[3.1.0]hexyl Carbonium Ions

Ab initio self-consistent field (SCF) calculations have been performed to study the structure and stability of carbocations derived from bicyclo[3.1.0]hexane. Non-empirical Hartree-Fock calculations using a double-zeta basis set were conducted for various conformations of the 3-bicyclo[3.1.0]hexyl carbonium ion. acs.orgresearchgate.net These theoretical investigations are crucial for understanding the nature of cationic intermediates that may form during reactions involving bicyclo[3.1.0]hexane and its derivatives.

While the search results specifically mention computational studies on the 3-bicyclo[3.1.0]hexyl carbonium ion, they lay the groundwork for understanding the electronic structure and potential rearrangements of related cations, such as the 1-methylbicyclo[3.1.0]hexyl cation. The stability and preferred conformations of these carbocations are dictated by the electronic effects of the alkyl framework and the distribution of positive charge. Further computational work, likely building on these foundational ab initio studies, would be necessary to detail the specific properties of the 1-methyl substituted cation.

Corroboration of Computational Findings with Experimental Data

The validation of computational models through comparison with experimental results is a cornerstone of modern chemical research. For bicyclo[3.1.0]hexane derivatives, computational predictions have been successfully corroborated by various experimental techniques.

For example, the boat-like conformation of the bicyclo[3.1.0]hexane skeleton predicted by computational analysis is supported by single-crystal X-ray diffraction studies. acs.org Furthermore, dynamic Nuclear Magnetic Resonance (NMR) and microwave spectroscopy have been used to investigate the conformational equilibria in solution, providing experimental data on the energy barriers between different conformational states that align with theoretical predictions.

In the context of thermochemical properties, computational methods like the Gaussian-4 (G4) and W1BD theories have been used to calculate the gas-phase standard state enthalpies of formation for a wide range of organic compounds, including substituted bicyclo[3.1.0]hexane systems. acs.org These calculated values have shown good agreement with available experimental data, providing confidence in the predictive power of these high-level theoretical models. acs.org For instance, comparisons between theoretical and experimental enthalpies of formation for a set of compounds demonstrated mean absolute deviations that underscore the accuracy of the computational approaches. acs.org

The absolute configurations of chiral bicyclo[3.1.0]hexane derivatives have been determined by comparing experimental electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectra with those simulated using DFT calculations. researchgate.net The consistent assignment of absolute configuration across these different chiroptical methods highlights the strong synergy between experimental measurements and computational chemistry. researchgate.net

Table 2: Comparison of Theoretical and Experimental Thermochemical Data
MethodMetricValue (kJ·mol⁻¹)
G4MSDbest-1.1
G4MADbest3.2
G4rmsdbest5.8
W1BDMSDbest4.2
W1BDMADbest5.6
W1BDrmsdbest7.1
Metrics represent the mean signed deviation (MSD), mean absolute deviation (MAD), and root-mean-square deviation (rmsd) between calculated and experimental enthalpies of formation for a common set of 54 compounds. "best" refers to the lowest deviation found for each compound. acs.org

Bicyclo 3.1.0 Hexane As a Molecular Scaffold in Advanced Organic Synthesis

Design and Synthesis of Conformationally Restricted Analogues.acs.orgnih.govresearchgate.net

The rigid bicyclo[3.1.0]hexane scaffold is instrumental in the design of conformationally restricted analogues of various biologically active molecules. acs.orgnih.govresearchgate.net By locking the five-membered ring into a specific envelope conformation, this system allows for the precise spatial arrangement of functional groups, which is crucial for studying structure-activity relationships and developing selective ligands. acs.orgnih.govmdpi.com

Bicyclo[3.1.0]hexane as Analogues of Carbohydrate Rings (e.g., Arabinofuranosyl, Galactofuranosyl).acs.org

The bicyclo[3.1.0]hexane framework has been successfully employed to create conformationally restricted analogues of carbohydrate rings like β-arabinofuranosyl and α-galactofuranosyl. acs.orgnih.govresearcher.lifeacs.org These sugar rings are components of essential polysaccharides in the cell walls of pathogens like Mycobacterium tuberculosis. acs.orgualberta.ca The synthesis of analogues of these carbohydrates is a key strategy for developing potential inhibitors of the enzymes involved in their biosynthesis. ualberta.caresearchgate.net

A synthetic route has been developed to produce bicyclo[3.1.0]hexane-derived analogues that mimic the envelope conformation of these furanose rings. acs.orgresearchgate.netmdpi.com A key step in this synthesis involves a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to form the bicyclo[3.1.0]hexane core. acs.orgnih.govresearchgate.netacs.orgacs.org This approach takes advantage of the pseudo-enantiomeric relationship between the arabinofuranosyl and galactofuranosyl ring systems, allowing for the synthesis of both target analogues from a single precursor. acs.orgnih.govacs.org These mimics serve as valuable tools for studying the enzymes involved in mycobacterial cell wall biosynthesis, such as the galactofuranosyltransferase GlfT2. researchgate.netmdpi.com

Carbanucleosides Based on the Bicyclo[3.1.0]hexane System.nih.govresearchgate.net

The bicyclo[3.1.0]hexane scaffold has been extensively used to construct carbanucleoside analogues, where the furanose ring of a natural nucleoside is replaced by this carbocyclic system. nih.govresearchgate.nettandfonline.com This modification often leads to increased metabolic stability. The rigid nature of the bicyclo[3.1.0]hexane framework locks the molecule into a specific conformation, which can enhance binding affinity and selectivity for target enzymes or receptors. mdpi.com

For instance, enantiomerically pure D- and L-bicyclo[3.1.0]hexenyl carbanucleosides have been synthesized to explore new anti-HIV agents. nih.gov These analogues are designed to have a fixed "north" conformation. The synthesis of these compounds often involves key reactions such as tandem alkylation, γ-lactonization, and Mitsunobu coupling. nih.gov The naturally occurring antibiotic neplanocin C, which contains an oxa-bicyclo[3.1.0]hexane system, has served as an inspiration for the synthesis of numerous pharmacologically relevant carbanucleosides with fixed conformations. researchgate.net

Role as Chiral Building Blocks in Natural Product Synthesis.d-nb.info

Chiral bicyclo[3.1.0]hexane derivatives are valuable building blocks in the synthesis of natural products. d-nb.inforesearchgate.net Their rigid structure and multiple stereocenters make them ideal starting points for constructing complex molecular architectures. The inherent strain of the bicyclic system can also be exploited for unique chemical transformations like fragmentation and rearrangement reactions. researchgate.netd-nb.info

Stereoselective Formation of All-Carbon Quaternary Stereocenters within the Scaffold.d-nb.inforsc.orgresearchgate.net

A significant challenge in organic synthesis is the creation of all-carbon quaternary stereocenters. The bicyclo[3.1.0]hexane framework provides a platform for developing methods to construct these sterically congested centers. d-nb.info One notable approach is the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, catalyzed by a copper(I)/secondary amine system. d-nb.info This method allows for the single-step construction of bicyclo[3.1.0]hexane skeletons bearing two vicinal all-carbon quaternary stereocenters with high efficiency and enantioselectivity. d-nb.info

Another strategy involves the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis. rsc.orgresearchgate.netnih.govrsc.org This convergent method provides access to highly substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters, including an all-carbon quaternary center. rsc.orgresearchgate.net

Occurrence and Significance as a Structural Motif in Natural Products and Bioactive Compounds.nih.govrsc.orgresearchgate.netbenchchem.com

The bicyclo[3.1.0]hexane scaffold is a recurring structural motif in a variety of natural products and synthetic bioactive compounds. nih.govrsc.orgresearchgate.net For example, the sesquiterpenes crispatene and cycloeudesmol, isolated from marine sources, feature this bicyclic system and exhibit potent biological activities. nih.govrsc.org The glutamate (B1630785) derivative developed by Eli Lilly for psychiatric disorders and the arglabin (B1666082) derivative investigated for cancer treatment also contain the bicyclo[3.1.0]hexane core. nih.gov

The 3-azabicyclo[3.1.0]hexane variant is also a common component in natural products and bioactive compounds, often acting as inhibitors of enzymes like histone deacetylase or as receptor antagonists. researchgate.netmdpi.com

Applications in Receptor Ligand Development.nih.govmdpi.comnih.govpreprints.org

The conformationally rigid nature of the bicyclo[3.1.0]hexane scaffold makes it an excellent template for developing selective receptor ligands. nih.govmdpi.comnih.govpreprints.org By restricting the spatial orientation of pharmacophoric groups, it is possible to achieve high affinity and selectivity for a specific receptor subtype.

A notable application is in the development of ligands for adenosine (B11128) receptors. The introduction of the bicyclo[3.1.0]hexane scaffold, also known as an (N)-methanocarba modification, in place of the furanose ring in adenosine analogues has been shown to increase potency and selectivity for the A₃ adenosine receptor (A₃AR). mdpi.com A series of these nucleoside analogues have been synthesized and evaluated, with some derivatives showing high A₃AR selectivity. mdpi.comnih.gov

Furthermore, this scaffold has been used to create conformationally restricted analogues of histamine (B1213489), leading to the development of potent and selective ligands for the H₃ histamine receptor. nih.govmdpi.com Similarly, by conformationally restricting GABA with a bicyclo[3.1.0]hexane backbone, the first highly selective inhibitor for the GABA transporter BGT-1 was developed. nih.govacs.org

Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based Nucleosides as A3 Receptor Ligands

The rigid bicyclo[3.1.0]hexane system, also known as a (N)-methanocarba scaffold, has been a cornerstone in the design of potent and selective A3 adenosine receptor (A3AR) ligands. mdpi.comscispace.com Replacing the flexible ribose ring of endogenous nucleosides with this conformationally constrained scaffold has been shown to enhance both binding affinity and selectivity for the A3AR. scispace.comnih.gov The synthesis of these specialized nucleosides involves a multi-step process, beginning with the construction of the bicyclo[3.1.0]hexane core, followed by the coupling of a purine (B94841) or deazapurine base and subsequent functional group manipulations.

A common synthetic route to (N)-methanocarba nucleoside derivatives starts from L-ribose, which is converted into a protected intermediate containing a 5-ethyl ester. scispace.com This intermediate then undergoes a Mitsunobu condensation with a suitable purine base, such as 2-iodo-6-chloropurine, to form the crucial carbon-nitrogen glycosidic bond. scispace.com Subsequent chemical transformations allow for the introduction of various substituents at different positions of the purine ring to explore their impact on receptor binding. For instance, the 6-chloro group can be displaced with amines, such as benzylamine (B48309) or dibenzylamine, to introduce N6-substituents. semanticscholar.org Further modifications, like the Sonogashira reaction, can be employed to install arylethynyl groups at the C2 position of the adenine (B156593) ring. scispace.com The final step in the synthesis of many A3AR agonists involves the formation of a 5'-N-methyluronamide, followed by the removal of protecting groups. scispace.com

The evaluation of these synthesized bicyclo[3.1.0]hexane-based nucleosides is primarily conducted through radioligand binding assays. These assays determine the binding affinity of the compounds for the human A3AR, as well as for other adenosine receptor subtypes (A1, A2A, and A2B) to assess selectivity. The affinity is typically expressed as the inhibition constant (Ki), with lower Ki values indicating higher binding affinity.

For example, a series of 1-deazapurine derivatives incorporating the bicyclo[3.1.0]hexane scaffold was synthesized and evaluated. mdpi.com In this series, modifications at the 6-position of the deazapurine ring were explored. While derivatives with a 6-chloro substituent showed no affinity for P1 receptors, the introduction of an amino group at this position significantly increased A3AR affinity. mdpi.com Further benzylation of the exocyclic amine was found to restore A3AR affinity, regardless of the substituent at the 2-position. mdpi.com

In another study, a series of (N)-methanocarba adenosine derivatives with various substituents at the 1-, 2-, and 6-positions of the purine ring, as well as variations at the 5'-position of the bicyclo[3.1.0]hexane moiety, were prepared and assessed. mdpi.comsemanticscholar.org The most potent compound from this series, which featured a dibenzylamino group at the 6-position and a methylthio group at the 2-position, displayed a moderate A3AR affinity with a Ki value of 0.38 μM and high selectivity. mdpi.comsemanticscholar.orgpreprints.orgresearchgate.net

The functional activity of these compounds, i.e., whether they act as agonists (activators) or antagonists (blockers) of the receptor, is also a critical aspect of their evaluation. This is often determined by measuring their effect on the production of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP). For instance, N6-3-chlorobenzyl-5′-N-methyluronamides with functionalized 2-alkynyl chains were found to be full and potent human A3AR agonists. capes.gov.br

Structure-Affinity Relationship (SAR) Studies for Targeted Molecular Design

Structure-affinity relationship (SAR) studies are crucial for the rational design of novel A3AR ligands with improved potency and selectivity. These studies systematically investigate how chemical modifications at different positions of the bicyclo[3.1.0]hexane-based nucleoside scaffold influence its interaction with the A3 adenosine receptor.

Modifications at the Purine Ring:

N6-Position: The substituent at the N6-position of the adenine ring is a key determinant of A3AR affinity and selectivity. N6-methyl and N6-3-halobenzyl substitutions are particularly favorable for maintaining selectivity at the human A3AR. scispace.com For instance, the introduction of a benzylamino or a para-methoxybenzylamino group at the 6-position of 1-deazapurine derivatives was shown to restore A3AR affinity. mdpi.com The combination of a dibenzylamino group at the 6-position with a methylthio group at the 2-position resulted in a compound with high A3R selectivity. mdpi.com

C2-Position: The C2-position of the purine ring offers a valuable site for modification to enhance A3AR affinity. The introduction of straight-chain alkynyl groups, such as a pentynyl group, has been shown to reduce affinity at the murine A1AR, thereby improving selectivity for the A3AR. scispace.com Furthermore, the incorporation of bulky arylethynyl groups at the C2 position is well-tolerated and can lead to highly potent and selective A3AR agonists, with many derivatives exhibiting Ki values in the nanomolar range. scispace.comnih.gov For example, the combination of a 2-arylethynyl group with an N6-3-chlorobenzyl substituent preserved A3AR selectivity in the (N)-methanocarba series. nih.gov In some series, 2-chloro analogues were found to be more potent at the A3AR than their 2-H or 2-F counterparts. capes.gov.br

1-Position: The presence of a nitrogen atom at the 1-position of the purine ring does not appear to be a strict requirement for A3AR affinity. mdpi.com Studies on 1-deazapurine derivatives have shown that receptor binding is highly dependent on the substituents at the 2- and 6-positions, suggesting that modifications at the 1-position can be tolerated. mdpi.com

Modifications at the Bicyclo[3.1.0]hexane Moiety:

5'-Position: The 5'-position of the bicyclo[3.1.0]hexane scaffold is critical for agonist activity. The 5'-N-methyluronamide group is a common feature in potent A3AR agonists. scispace.comnih.gov Most variations at the 5'-position have been found to be detrimental to A3AR affinity. mdpi.com However, some exceptions exist, such as a triazole ester which displayed low A3AR affinity. mdpi.com In contrast, 4'-truncation of (N)-methanocarba nucleosides tends to reduce their efficacy, leading to compounds that act as antagonists or partial agonists. mdpi.com

The SAR data gathered from these studies provide a detailed roadmap for the targeted design of novel bicyclo[3.1.0]hexane-based nucleosides. By understanding the structural requirements for optimal interaction with the A3AR, medicinal chemists can rationally design compounds with desired properties, paving the way for the development of new therapeutic agents.

Table of A3AR Affinities for Bicyclo[3.1.0]hexane-Based Nucleosides

Compound2-Position Substituent6-Position Substituent5'-Position ModificationA3AR Ki (μM)Reference
16 HNH2(N)-methanocarba1.60 mdpi.com
30 SMeN(CH2Ph)2(N)-methanocarba0.38 mdpi.comsemanticscholar.orgpreprints.orgresearchgate.net
15 HNHCH2(p-OMe)Ph(N)-methanocarba0.50 mdpi.com
42 HNH2Triazole ester6.35 mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Structural and Stereochemical Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and stereochemical relationships. While a crystal structure for 1-methylbicyclo[3.1.0]hexane itself is not prominently reported in the reviewed literature, analysis of its derivatives provides critical insights into the foundational bicyclo[3.1.0]hexane framework.

Crystallographic studies on various bicyclo[3.1.0]hexane derivatives consistently confirm that the bicyclic system predominantly adopts a boat-like conformation. researchgate.net This preference is a result of minimizing the steric strain that would be present in alternative chair-like conformations. For instance, the X-ray diffraction study of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide, a solid derivative, revealed a boat conformation with flap angles of 69.48° for the cyclopropane (B1198618) moiety and 29.79° for the cyclopentane (B165970) moiety. oup.com In another case, the crystal structure of a different bicyclo[3.1.0]hexane derivative showed the cyclopentane ring in an envelope conformation, with the methylene (B1212753) group forming the flap being cis to the cyclopropane group. researchgate.net

These structural determinations are crucial for validating the absolute configuration of stereogenic centers within the molecule. researchgate.net The data obtained from X-ray analysis, such as atomic coordinates and unit cell dimensions, serve as a benchmark for computational models and for interpreting data from other spectroscopic methods.

Table 1: Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative (Data for N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide)

ParameterValueReference
ConformationBoat-like oup.com
Cyclopropane Flap Angle (θ)69.48° oup.com
Cyclopentane Flap Angle (α)29.79° oup.com
C1-C5 Bond Distance1.474 Å oup.com

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR are extensively used to characterize bicyclo[3.1.0]hexane systems. The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the molecule's conformation and the stereochemical arrangement of its substituents.

For the bicyclo[3.1.0]hexane skeleton, NMR studies are consistent with a preference for the boat conformation. oup.comresearchgate.net The stereochemistry of derivatives can be assigned by analyzing the through-space correlations in Nuclear Overhauser Effect (NOESY) spectra and by applying the Karplus equation to proton-proton coupling constants to estimate dihedral angles. researchgate.netresearchgate.net However, studies on 1-methylbicyclo[3.1.0]hexanes have indicated that the results are not always self-consistent, suggesting that the introduction of a bridgehead substituent like a methyl group may cause the boat conformation to twist. researchgate.net

Molecular mechanics calculations, supported by ¹³C NMR data from analogous compounds like 3-germabicyclo[3.1.0]hexanes, predict that while the boat form is preferred, excessive substitution can lead to the chair form becoming more stable. oup.com For 3,3-diethyl-1-methyl-3-germabicyclo[3.1.0]hexane, the steric energies for the boat and chair forms are nearly equal, highlighting the subtle balance of forces that determine the preferred conformation. oup.com

Table 2: Representative NMR Methodologies for Bicyclo[3.1.0]hexane Analysis

TechniqueApplicationFindingsReference
¹H & ¹³C NMRStructural AssignmentSpectra recorded and assigned for bicyclo[3.1.0]hexanes and thujanes. researchgate.net
Karplus EquationConformational AnalysisApplication to spectral data yields dihedral angles and information on ring buckle. researchgate.net
NOESYStereochemical ElucidationUsed to determine the relative orientation of substituents in complex derivatives. researchgate.net

This table is interactive. Users can filter results based on the technique.

Microwave and Far-Infrared Spectroscopy in Conformational Studies

Microwave and far-infrared spectroscopy are high-resolution techniques used to study the rotational and low-frequency vibrational motions of molecules in the gas phase. These methods provide highly accurate data on molecular geometry and conformational preferences.

A combined analysis of microwave spectroscopy and electron diffraction data for the parent bicyclo[3.1.0]hexane molecule confirmed that it exists exclusively in a boat conformation. oup.comresearchgate.net This work determined precise structural parameters, including flap angles of 70.6° for the cyclopropane ring and 25.2° for the cyclopentane ring. oup.com Another notable finding was the unusually short bridge bond (C1-C5) distance of 1.454 Å. oup.com These experimental findings have been corroborated by computational studies, which also point to the boat-like conformation as the only stable configuration. conicet.gov.ar

Microwave spectroscopy has also been applied to derivatives, such as 6-methylbicyclo[3.1.0]hexan-3-one, revealing distinct boat conformations with specific dihedral angles for the exo (7.2°) and endo (20.5°) isomers. Far-infrared spectroscopy complements these studies by probing low-energy vibrational modes, which are often associated with the large-amplitude motions of conformational changes. conicet.gov.arrsc.org The vibrational data are highly sensitive to the molecule's conformational state and provide further evidence for the stability of the boat form. conicet.gov.arrsc.org

Table 3: Structural Parameters of Bicyclo[3.1.0]hexane from Microwave Spectroscopy

ParameterValueReference
ConformationBoat oup.comresearchgate.net
Cyclopropane Flap Angle (θ)70.6° (±1.1°) oup.comresearchgate.net
Cyclopentane Flap Angle (α)25.2° (±2.8°) oup.comresearchgate.net
C1-C5 Bond Length1.454 Å (±0.009 Å) oup.com
C1-C6 Bond Length1.515 Å (±0.008 Å) researchgate.net
C-C (cyclopentane) Bond Length1.543 Å (±0.004 Å) researchgate.net

This table is interactive. Hover over the values to see the reported uncertainties.

Dipole Moment Studies for Conformational Assessment

Dipole moment measurements provide valuable information about the distribution of electron density within a molecule and are highly sensitive to molecular geometry. By comparing experimentally measured dipole moments with values calculated for different possible conformations, it is possible to determine the dominant conformation of a molecule in the gas phase or in non-polar solvents.

While specific dipole moment studies for this compound are not detailed in the provided search results, the principle remains a key analytical method in conformational analysis. scribd.com For example, in related systems, theoretical calculations of dipole moments are used in conjunction with spectroscopic data to build comprehensive force fields that describe the potential energy surface and conformational dynamics of the molecule. acs.org The conformational flexibility of certain groups can significantly impact the net dipole moment; for instance, the anti and syn conformations of p-dihydroxybenzene result in vastly different molecular moments. scribd.com A similar approach could distinguish between conformers of this compound, particularly regarding the orientation of the methyl group relative to the bicyclic frame.

Conclusion and Future Research Directions for 1 Methylbicyclo 3.1.0 Hexane

Synthesis, Reactivity, and Conformational Insights

The synthesis of the bicyclo[3.1.0]hexane core is well-established, with methods including intramolecular cyclopropanation and the cycloisomerization of 1,6-enynes. d-nb.inforesearchgate.net Specifically, 1-methylbicyclo[3.1.0]hexane can be formed through reactions such as the ionic hydrogenation of related unsaturated precursors. The reactivity of the scaffold is dominated by its significant ring strain, which influences its chemical behavior. ontosight.ai

Conformational studies, supported by molecular mechanics calculations, indicate that the bicyclo[3.1.0]hexane skeleton preferentially adopts a boat conformation over a chair form. oup.com However, research suggests that the introduction of a methyl group at the bridgehead position (C-1) can induce a twist in the boat structure. researchgate.net This conformational preference is a critical insight, as the rigid, three-dimensional structure of these molecules is key to their application in fields like medicinal chemistry, where precise molecular geometry is essential for receptor binding. acs.orgnih.gov

Emerging Synthetic Strategies and Catalytic Systems

Recent decades have seen remarkable progress in the synthesis of bicyclo[3.1.0]hexane derivatives, driven by the development of advanced catalytic systems. bohrium.com Transition-metal catalysis is at the forefront, with several noteworthy strategies:

Palladium Catalysis: Palladium(II) acetate-catalyzed cyclization of 1,6-enynes provides a convenient route to bicyclo[3.1.0]hexane derivatives. acs.org These reactions often proceed through a proposed Pd(II)/Pd(IV) catalytic cycle. acs.org

Gold Catalysis: Gold-catalyzed cyclization/hydroboration of 1,6-enynes offers an atom-economical, one-step method to access bicyclo[3.1.0]hexane boranes under mild conditions. acs.org

Copper Catalysis: Copper(I)/secondary amine cooperative catalysis enables the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, constructing the bicyclo[3.1.0]hexane skeleton with high efficiency. d-nb.info

Photoredox Catalysis: An emerging and powerful strategy involves the (3+2) annulation of cyclopropenes with aminocyclopropanes, mediated by an organic or iridium photoredox catalyst, to convergently synthesize substituted bicyclo[3.1.0]hexanes. rsc.orgrsc.org

Future work should focus on adapting these emerging strategies to achieve highly stereoselective syntheses of this compound and its derivatives. The development of asymmetric catalytic systems remains a significant challenge and a primary goal, as enantiomerically pure compounds are often required for biological applications. d-nb.infobohrium.com

Future Directions in Computational Studies for Predictive Design

Computational chemistry has become an indispensable tool for understanding the properties of bicyclo[3.1.0]hexane systems. Density Functional Theory (DFT) calculations have been successfully used to investigate conformational properties and to analyze and predict chiroptical spectra, such as electronic and vibrational circular dichroism, which helps in determining the absolute configuration of chiral derivatives. researchgate.net Molecular mechanics calculations have also proven reliable for predicting the preferred conformations of these bicyclic systems. oup.com

The future of computational studies in this area lies in predictive design. There is a significant opportunity to use computational methods to:

Predict Reactivity: Develop models to predict the reactivity and regioselectivity of reactions involving the this compound core, guiding synthetic efforts.

Design Catalysts: Computationally screen and design new catalysts for the enantioselective synthesis of specific stereoisomers. This is particularly relevant for extending the scope of Pt- and Au-catalyzed enyne cycloisomerizations. researchgate.net

Simulate Interactions: Model the binding of this compound-based ligands to biological targets, such as G protein-coupled receptors, to predict affinity and guide the design of new therapeutic agents. semanticscholar.org

Exploration of Novel Transformations and Derivatizations of the this compound Core

The this compound core is not just a synthetic target but also a versatile building block for more complex molecules. Its rigid structure makes it an ideal scaffold for creating conformationally locked carbocyclic nucleoside analogues. acs.orgnih.govnih.gov These analogues have been instrumental in probing structure-activity relationships at various receptors.

Future research should aim to expand the synthetic utility of the this compound core by exploring novel transformations. This could include:

Ring-Opening Reactions: Investigating selective, catalyst-controlled ring-opening reactions of the strained cyclopropane (B1198618) moiety to access different carbocyclic frameworks.

C-H Functionalization: Developing methods for the direct and selective functionalization of C-H bonds on the bicyclic skeleton, allowing for late-stage diversification of complex molecules.

New Derivatizations: Synthesizing and evaluating new derivatives with varied functional groups at different positions on the ring system to build comprehensive structure-activity relationship (SAR) libraries for biological screening. semanticscholar.org For example, derivatives have been synthesized for evaluation as A3 adenosine (B11128) receptor ligands, demonstrating the scaffold's potential. semanticscholar.orgnih.gov

Potential for Innovation in Advanced Materials and Chemical Entities

The primary application of the bicyclo[3.1.0]hexane scaffold to date has been in medicinal chemistry. rsc.org Its ability to lock the conformation of nucleoside analogues has led to the development of potent and selective ligands for adenosine receptors, which are targets for treating inflammation and cancer. semanticscholar.orgnih.govnih.gov The defined three-dimensional structure of these compounds is crucial for achieving high receptor affinity and selectivity. nih.gov

Looking forward, the unique properties of the this compound framework could be leveraged in other areas:

Advanced Materials: The rigidity and defined stereochemistry of the scaffold could be exploited in the design of novel polymers or crystalline materials with unique chiroptical or physical properties.

Chemical Probes: Derivatives of this compound can serve as valuable chemical probes to study biological processes, such as the conformational requirements of enzyme binding sites. nih.gov

New Chemical Entities: Continued exploration of this scaffold in drug discovery is warranted. Its proven success as a "north-type" ((N)) conformationally locked system makes it a privileged structure for targeting receptors where this geometry is preferred. acs.orgnih.gov There is also potential for its use in agrochemicals, where molecular conformation can be critical for activity. bohrium.com

Q & A

Q. How can computational methods guide the design of this compound-based inhibitors for viral targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock) predicts binding modes to viral enzymes (e.g., neuraminidase). MD simulations assess conformational stability of inhibitor-target complexes. QSAR models optimize substituent effects on potency and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.